molecular formula C24H28N4O4S B2960809 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide CAS No. 899361-93-4

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide

Cat. No. B2960809
CAS RN: 899361-93-4
M. Wt: 468.57
InChI Key: QMJXYBQVHGWHSF-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

Research has investigated novel p-hydroxycinnamic acid amides, including derivatives closely related to the specified compound, for their interactions with bovine serum albumin (BSA). Studies have shown that these compounds exhibit fluorescence binding with BSA, providing insights into their potential biomedical applications. The interactions were studied through fluorescence and UV-vis spectral studies, revealing binding constants, thermodynamic parameters, and suggesting conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Histone Deacetylase Inhibition

Another research focus has been on the discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which shares structural similarities. These compounds are isotype-selective histone deacetylase (HDAC) inhibitors, showing significant antitumor activity and entering clinical trials for cancer treatment (Zhou et al., 2008).

Antitubercular Applications

The compound has also been implicated in the synthesis of novel derivatives for antitubercular applications. Studies focusing on the synthesis and evaluation of derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Antimicrobial and Antioxidant Activities

Research into pyrimidine-azetidinone analogues, sharing core structural features with the specified compound, has explored their antioxidant, in vitro antimicrobial, and antitubercular activities. These studies demonstrate the multifunctional potential of such compounds in addressing a range of biological targets (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis and Biological Evaluation

Further studies have focused on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of novel benzenesulfonamide derivatives. These compounds have shown excellent in vitro antitumor activity against specific cell lines, providing a foundation for future therapeutic applications (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-4-5-6-14-32-21-9-7-8-19(16-21)23(29)27-20-10-12-22(13-11-20)33(30,31)28-24-25-17(2)15-18(3)26-24/h7-13,15-16H,4-6,14H2,1-3H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXYBQVHGWHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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